molecular formula C15H23BClNO3 B1434353 (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704081-78-6

(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1434353
CAS No.: 1704081-78-6
M. Wt: 311.6 g/mol
InChI Key: CMYNBZRPQNBORL-UHFFFAOYSA-N
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Description

“(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C15H23BClNO3 . It has a molecular weight of 311.61 g/mol .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. The Suzuki-Miyaura cross-coupling reaction is a common method for creating carbon-carbon bonds using boronic acids . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is another method that has been developed .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring (a six-membered aromatic ring), a boronic acid group (B(OH)2), and a 4-methylpiperidin-1-yl propoxy group .


Chemical Reactions Analysis

Boronic acids are known to participate in several types of chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a method for forming carbon-carbon bonds . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is another reaction that boronic acids can undergo .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.61 g/mol . It has a density of 1.2±0.1 g/cm3 and a boiling point of 483.4±55.0 °C at 760 mmHg .

Scientific Research Applications

Enhancers in Chemiluminescent Reactions

Phenyl boronic acids, including derivatives like 3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl boronic acid, have been explored as effective enhancers in chemiluminescent reactions. Specifically, they enhance the horseradish peroxidase (HRP) catalyzed oxidation of pyrido[3,4-d]pyridazine derivatives, showing a significant increase in light emission intensity. This suggests potential applications in biochemical assays and analytical chemistry where enhanced chemiluminescence is beneficial for sensitivity and detection limits (Ji et al., 1996).

Boronic Acid Derivatives in Fluorescence Probing

Boronic acid derivatives have been synthesized and utilized as sequential "on-off-on"-type relay fluorescence probes for ions like Fe3+ and F- with high selectivity and sensitivity under physiological conditions. Such compounds, including 3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl boronic acid derivatives, can form complexes with Fe3+ ions leading to fluorescence quenching, which is reversed upon addition of F- ions. This dual-functionality makes these derivatives useful in developing sensitive and selective probes for bioimaging and analytical applications in living cells (Selvaraj et al., 2019).

Optical Modulation in Nanotechnology

Phenyl boronic acids, including the subject compound, are of interest in nanotechnology for their ability to modulate optical properties, particularly in conjunction with single-walled carbon nanotubes (SWNT). The structure-function relationship of these boronic acids attached to polyethylene glycol has been studied, revealing their impact on the near-infrared fluorescence of SWNT. This property is critical for applications in sensing, particularly saccharide recognition, where the optical response to analyte binding is a key functional requirement (Mu et al., 2012).

Multifunctional Compounds in Organic Synthesis

The integration of boronic acid groups with other functional groups such as aminophosphonic acids opens new avenues in organic synthesis and materials science. Compounds like the discussed phenyl boronic acid derivatives serve as multifunctional building blocks, offering opportunities for the development of novel materials with tailored properties for applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Mechanism of Action

Target of Action

It’s known that boronic acids are often used as reagents in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid would interact with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond can then undergo oxidative addition with an electrophilic organic group to form a new carbon-carbon bond .

Biochemical Pathways

The compound’s role as a reagent in suzuki-miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These compounds could potentially influence a wide range of biochemical pathways, depending on their specific structures and properties.

Pharmacokinetics

It’s known that the compound is soluble in common organic solvents such as ethanol and dimethylformamide, but is poorly soluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific organic compounds that it helps to synthesize through Suzuki-Miyaura cross-coupling reactions . These effects could range widely, from changes in cellular signaling pathways to alterations in the structure and function of proteins or other macromolecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents could affect its availability for reactions . Additionally, the compound should be stored in a sealed container, away from sources of ignition and oxidizing agents, suggesting that its stability and reactivity could be affected by exposure to air, light, or heat .

Biochemical Analysis

Biochemical Properties

(3-Chloro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with the active site serine or threonine residues. These interactions can inhibit the enzymatic activity, thereby modulating biochemical pathways. Additionally, this compound can bind to proteins that contain diol groups, such as glycoproteins, through the formation of boronate esters .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can inhibit kinases that play a crucial role in the phosphorylation of proteins, thereby affecting downstream signaling events. Additionally, this compound can alter gene expression by modulating transcription factors and other regulatory proteins. This compound also impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. The boronic acid moiety of the compound forms a reversible covalent bond with the hydroxyl groups of serine or threonine residues in the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzymatic activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite levels and flux. For example, it can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in changes in energy production and metabolic intermediates. Additionally, this compound can interact with cofactors such as NAD+ and FAD, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to proteins that facilitate its transport and localization within the cell. The distribution of this compound can affect its accumulation and activity in different tissues, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and DNA-binding proteins to modulate gene expression. Additionally, this compound can be targeted to the mitochondria, where it affects metabolic processes and energy production .

Properties

IUPAC Name

[3-chloro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BClNO3/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17/h3-4,11-12,19-20H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYNBZRPQNBORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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